molecular formula C16H16F3NO3 B2460393 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(trifluoromethyl)benzamide CAS No. 1798621-26-7

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(trifluoromethyl)benzamide

Cat. No. B2460393
CAS RN: 1798621-26-7
M. Wt: 327.303
InChI Key: JJAZSEPOYKPYMN-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(trifluoromethyl)benzamide, also known as GSK264220A, is a novel small molecule compound that has been developed for scientific research purposes. This compound is a selective antagonist of the histamine H1 receptor and has been shown to have potential therapeutic applications in various diseases.

Scientific Research Applications

Antiplasmodial Activities

Compounds related to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(trifluoromethyl)benzamide have been studied for their potential as antiplasmodial agents. Specifically, N-acylated furazan-3-amines have shown activity against Plasmodium falciparum, the parasite responsible for malaria. The activity of these compounds depends on the nature of the acyl moiety, with benzamides exhibiting promising activity. This research reveals the potential of such compounds in developing new antimalarial therapies (Hermann et al., 2021).

Magnetic Studies

Derivatives of related compounds have been synthesized and analyzed for their structural and magnetic properties. For instance, Cu-Ln complexes formed from these compounds act as single molecule magnets (SMMs), showcasing the role of these compounds in advancing magnetic material sciences (Costes et al., 2008).

Polymer Science

In the field of polymer science, derivatives of furan compounds, including N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(trifluoromethyl)benzamide, have been explored for the synthesis and polymerization of functional polymers. This research contributes to the development of novel materials with potential applications in various industries (Narita et al., 1971).

Fluorescence Sensing and Imaging

Modifications of the molecular structure of furan derivatives can regulate excited-state intramolecular proton and charge transfer, which is promising for fluorescence sensing and imaging applications. This area of research highlights the versatility of these compounds in developing new fluorescent probes and organic radiation scintillators (Han et al., 2018).

Solvent Polarity Probes

Furan derivatives have been used to develop ultrasensitive fluorescent probes for measuring solvent polarities. This application is crucial for distinguishing polarities between solvent molecules and detecting changes in solvent polarity, which is valuable in chemical and biological research (Ercelen et al., 2002).

properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3/c1-15(22,9-13-6-3-7-23-13)10-20-14(21)11-4-2-5-12(8-11)16(17,18)19/h2-8,22H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAZSEPOYKPYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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